Cas no 1185294-83-0 ({[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride)
![{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride structure](https://www.kuujia.com/scimg/cas/1185294-83-0x500.png)
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- [3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
- 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methan amine hydrochloride
- {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
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- MDL: MFCD12027098
- Inchi: 1S/C6H11N3O2.ClH/c1-10-3-2-5-8-6(4-7)11-9-5;/h2-4,7H2,1H3;1H
- InChI Key: MWTRXMIRGXAMNG-UHFFFAOYSA-N
- SMILES: C(C1=NOC(CN)=N1)COC.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7378584-2.5g |
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride |
1185294-83-0 | 95.0% | 2.5g |
$446.0 | 2025-03-11 | |
Enamine | EN300-7378584-10.0g |
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride |
1185294-83-0 | 95.0% | 10.0g |
$978.0 | 2025-03-11 | |
Enamine | EN300-7378584-0.25g |
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride |
1185294-83-0 | 95.0% | 0.25g |
$83.0 | 2025-03-11 | |
Enamine | EN300-7378584-0.5g |
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride |
1185294-83-0 | 95.0% | 0.5g |
$153.0 | 2025-03-11 | |
eNovation Chemicals LLC | Y1232569-5g |
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride |
1185294-83-0 | 95% | 5g |
$1020 | 2024-06-06 | |
A2B Chem LLC | AI88927-2.5g |
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride |
1185294-83-0 | 95% | 2.5g |
$505.00 | 2024-04-20 | |
Ambeed | A985750-1g |
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride |
1185294-83-0 | 97% | 1g |
$252.0 | 2024-04-25 | |
1PlusChem | 1P00J2IN-50mg |
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride |
1185294-83-0 | 95% | 50mg |
$75.00 | 2025-03-01 | |
1PlusChem | 1P00J2IN-10g |
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride |
1185294-83-0 | 95% | 10g |
$1271.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759408-1g |
(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride |
1185294-83-0 | 98% | 1g |
¥2116.00 | 2024-08-09 |
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride Related Literature
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS No. 1185294-83-0)
{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS No. 1185294-83-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The chemical structure of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is characterized by a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group and an amino group attached to the methyl moiety. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the potential of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The mechanism of action involves the modulation of key signaling pathways involved in neuronal survival and function.
In addition to its neuroprotective properties, {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has shown promise in the field of cancer research. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt specific cellular processes that are critical for cancer cell survival.
The pharmacokinetic profile of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. These properties are crucial for ensuring sustained therapeutic effects and minimizing dosing frequency.
Furthermore, the safety profile of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has been evaluated in various preclinical models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further clinical development.
The synthesis of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride involves a series of well-defined chemical reactions. The key steps include the formation of the 1,2,4-oxadiazole ring through cyclization reactions and subsequent functionalization to introduce the 2-methoxyethyl and amino groups. The synthetic route is scalable and can be adapted for large-scale production to meet clinical and commercial demands.
In conclusion, {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS No. 1185294-83-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as neurodegenerative diseases and cancer therapy. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.
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